4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core with substituents that modulate its physicochemical and pharmacological properties. The structure features:
- 3-(2-hydroxyphenyl): A hydroxyl group at the ortho position, enhancing interactions with biological targets.
- 5-[3-(propan-2-yloxy)propyl]: A flexible alkyl chain with an isopropoxy group, contributing to lipophilicity and membrane permeability.
The compound’s synthesis likely follows multi-step protocols involving cyclocondensation of pyrazole precursors with ketones or aldehydes, as seen in analogous syntheses .
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-4-32-20-14-16(10-11-19(20)30)24-21-22(17-8-5-6-9-18(17)29)26-27-23(21)25(31)28(24)12-7-13-33-15(2)3/h5-6,8-11,14-15,24,29-30H,4,7,12-13H2,1-3H3,(H,26,27) |
InChI Key |
QPOBKGPHWPUBML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves several steps, starting with the preparation of the key intermediates. The reaction typically begins with the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through a series of chemical reactions. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Insights :
- The ethoxy group at the meta position (target compound) vs. para position ( compound) alters electronic effects and steric hindrance .
- Hydroxyl groups on aromatic rings enhance hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition in ) .
- Flexible chains (e.g., isopropoxypropyl) improve pharmacokinetic properties compared to rigid substituents like pyridinylmethyl .
Physicochemical Properties
Data from highlight trends in melting points, yields, and spectral characteristics:
Key Observations :
Enzyme Inhibition
- Pyrazolone derivatives (e.g., 1-phenyl-5-pyrazolone) inhibit NEM reductase, with activity dependent on substituents (e.g., phenyl groups enhance inhibition) . The target compound’s 2-hydroxyphenyl group may similarly stabilize enzyme interactions.
- VEGFR2/CDK-2 inhibition : Analogues with isopropyl or morpholine moieties () show anticancer activity; the target’s isopropoxypropyl chain may confer comparable effects .
Anti-inflammatory and Analgesic Activity
- 3-Methylpyrazol-5-one derivatives (e.g., diclofenac) exhibit analgesic activity via COX inhibition . The target’s hydroxyl groups could mimic this mechanism but with improved solubility due to ethoxy and alkyl chains.
- 4-Acetyl-1-phenyl-3-methylpyrazolone reduces inflammation in rats ; structural parallels suggest the target compound may share this activity.
Biological Activity
The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of hydroxy and ethoxy groups suggests potential interactions with biological targets, enhancing its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. It has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait in anticancer agents.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammatory processes.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | H460 (lung cancer) | 10.5 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 15.0 | |
| Antioxidant | HUVEC (endothelial) | 20.0 |
Case Studies
- Case Study on Anticancer Activity : In a study examining the effects of the compound on lung cancer cells (H460), it was found to significantly inhibit cell proliferation at concentrations as low as 10.5 µM. This effect was attributed to the induction of apoptosis via caspase activation pathways.
- Inflammation Model Study : In an experimental model using RAW 264.7 macrophages, the compound demonstrated a notable reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6) at an IC50 of 15.0 µM. This suggests potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
